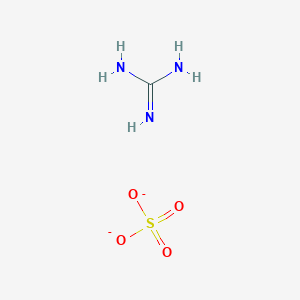
Guanidine;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine sulfate is a crystalline compound with the chemical formula (CH₆N₄)₂·H₂SO₄. It is a derivative of guanidine, a strong organic base that is commonly found in nature and has a wide range of applications in various fields. Guanidine sulfate is known for its high solubility in water and its ability to form stable salts, making it useful in both laboratory and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Guanidine sulfate can be synthesized through several methods. One common approach involves the reaction of guanidine with sulfuric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. Another method involves the use of ammonium salts and urea, which are melted together to produce guanidine, which is then reacted with sulfuric acid to form guanidine sulfate .
Industrial Production Methods: Industrial production of guanidine sulfate often involves the use of urea production wastes. The process includes the melting of ammonium salts with urea, followed by the reaction with sulfuric acid. This method is cost-effective and allows for the large-scale production of guanidine sulfate .
Analyse Des Réactions Chimiques
Types of Reactions: Guanidine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known for its strong basicity and nucleophilic properties, which make it reactive with a wide range of compounds .
Common Reagents and Conditions:
Oxidation: Guanidine sulfate can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Guanidine sulfate can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of guanidine sulfate can produce urea derivatives, while substitution reactions can yield various guanidine derivatives .
Applications De Recherche Scientifique
Guanidine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Guanidine sulfate is employed in the denaturation of proteins and nucleic acids, making it useful in molecular biology studies.
Medicine: It has been studied for its potential therapeutic effects, including its use in the treatment of myasthenic syndrome and as an antiviral agent.
Industry: Guanidine sulfate is used in the production of plastics, explosives, and as a flame retardant.
Mécanisme D'action
The mechanism of action of guanidine sulfate involves its ability to enhance the release of acetylcholine following a nerve impulse. It also slows the rates of depolarization and repolarization of muscle cell membranes. This makes it effective in treating muscle weakness and fatigue associated with certain medical conditions .
Comparaison Avec Des Composés Similaires
Guanidine Hydrochloride: Similar to guanidine sulfate, guanidine hydrochloride is used in protein denaturation and as a reagent in organic synthesis.
Guanidine Nitrate: This compound is used in the production of explosives and propellants.
Guanidine Carbonate: It is used in the textile industry and as a flame retardant.
Uniqueness: Guanidine sulfate is unique due to its high solubility in water and its ability to form stable salts. This makes it particularly useful in applications where solubility and stability are crucial .
Propriétés
Formule moléculaire |
CH5N3O4S-2 |
|---|---|
Poids moléculaire |
155.14 g/mol |
Nom IUPAC |
guanidine;sulfate |
InChI |
InChI=1S/CH5N3.H2O4S/c2-1(3)4;1-5(2,3)4/h(H5,2,3,4);(H2,1,2,3,4)/p-2 |
Clé InChI |
ZZTURJAZCMUWEP-UHFFFAOYSA-L |
SMILES canonique |
C(=N)(N)N.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


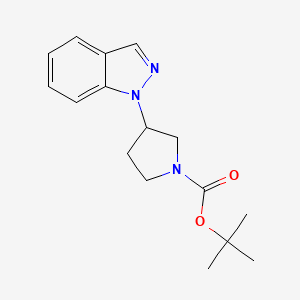
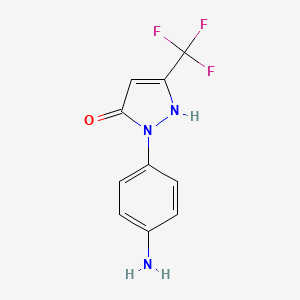
![5-Amino-2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B13903143.png)
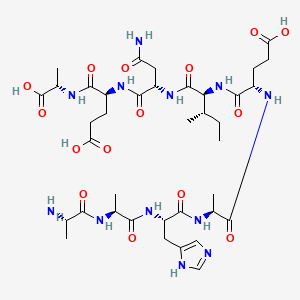
![[(2R,3S,5R,10R,15S,18S,19R)-13-ethyl-7-hydroxy-6,18-dimethoxy-15-(methoxymethyl)-11-oxa-13-azahexacyclo[8.8.1.12,5.01,12.03,8.015,19]icosa-6,8-dien-4-yl] benzoate](/img/structure/B13903155.png)
![(2S)-2-[(5-bromo-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino]-2-phenylethanol](/img/structure/B13903157.png)
![cis-1-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B13903159.png)
![2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium](/img/structure/B13903165.png)
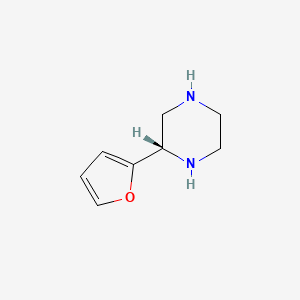
![tert-butyl (3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate](/img/structure/B13903178.png)
![1-((1H-Imidazol-5-yl)methyl)-3-benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile](/img/structure/B13903186.png)
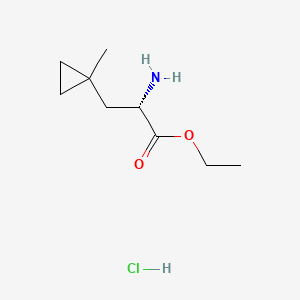
![9,20-dioxapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),2(10),3,5,7,11,14,16,18-nonaene](/img/structure/B13903193.png)
![(5R,8R)-8-methyl-2-(trifluoromethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-ol](/img/structure/B13903195.png)
